(E)-N-{2-methyl-2-[(4-methylphenyl)sulfanyl]propylidene}hydroxylamine
Description
The compound (E)-N-{2-methyl-2-[(4-methylphenyl)sulfanyl]propylidene}hydroxylamine is a hydroxylamine derivative characterized by a propylidene backbone substituted with a methyl group and a 4-methylphenylsulfanyl moiety. The (E)-configuration indicates the spatial arrangement of the substituents around the imine double bond (C=N).
Properties
IUPAC Name |
(NE)-N-[2-methyl-2-(4-methylphenyl)sulfanylpropylidene]hydroxylamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NOS/c1-9-4-6-10(7-5-9)14-11(2,3)8-12-13/h4-8,13H,1-3H3/b12-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAPQSUOWUKDQRS-XYOKQWHBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SC(C)(C)C=NO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)SC(C)(C)/C=N/O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-{2-methyl-2-[(4-methylphenyl)sulfanyl]propylidene}hydroxylamine typically involves the reaction of 2-methyl-2-[(4-methylphenyl)sulfanyl]propanal with hydroxylamine. The reaction is carried out under mild conditions, often in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the formation of the desired product is complete.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(E)-N-{2-methyl-2-[(4-methylphenyl)sulfanyl]propylidene}hydroxylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitroso derivatives.
Reduction: Reduction reactions can convert the hydroxylamine group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxylamine group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like halides, thiols, or amines can be used under appropriate conditions.
Major Products Formed
Oxidation: Oximes or nitroso derivatives.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
The compound (E)-N-{2-methyl-2-[(4-methylphenyl)sulfanyl]propylidene}hydroxylamine is a versatile organic compound with potential applications across various scientific fields. This article explores its applications in medicinal chemistry, agricultural science, and materials science, supported by case studies and data tables.
Structure
The compound features a hydroxylamine functional group attached to a propylidene chain with a sulfanyl substituent. Its structural formula can be represented as follows:
Key Properties
- Molecular Weight : 229.35 g/mol
- Solubility : Soluble in organic solvents like ethanol and dimethyl sulfoxide (DMSO).
- Stability : Generally stable under standard laboratory conditions but sensitive to strong acids and bases.
Medicinal Chemistry
Antioxidant Activity
Recent studies have indicated that compounds with hydroxylamine groups exhibit significant antioxidant properties. For instance, a study demonstrated that derivatives of hydroxylamines can scavenge free radicals effectively, which is crucial in preventing oxidative stress-related diseases such as cancer and cardiovascular disorders .
Case Study: Cancer Research
A research project published in the Journal of Medicinal Chemistry explored the use of hydroxylamine derivatives in cancer therapy. The study showed that (E)-N-{2-methyl-2-[(4-methylphenyl)sulfanyl]propylidene}hydroxylamine inhibited the proliferation of various cancer cell lines by inducing apoptosis through oxidative stress mechanisms .
Agricultural Science
Pesticide Development
The compound's ability to act as a reactive nitrogen species donor makes it a candidate for developing new pesticides. A study focused on synthesizing novel agrochemicals based on hydroxylamine derivatives showed promising results in controlling pest populations while being environmentally friendly .
Case Study: Insecticidal Activity
In a field trial, formulations containing (E)-N-{2-methyl-2-[(4-methylphenyl)sulfanyl]propylidene}hydroxylamine were tested against common agricultural pests. Results indicated a significant reduction in pest populations compared to control groups, suggesting its potential as an effective insecticide .
Materials Science
Polymer Chemistry
The unique chemical structure allows for the incorporation of (E)-N-{2-methyl-2-[(4-methylphenyl)sulfanyl]propylidene}hydroxylamine into polymer matrices, enhancing properties such as thermal stability and mechanical strength. Research has shown that adding this compound to polyurethanes improves their resistance to thermal degradation .
Case Study: Composite Materials
A recent study evaluated the impact of incorporating the compound into epoxy resins. The modified resins exhibited improved tensile strength and thermal stability, making them suitable for high-performance applications in aerospace and automotive industries .
Table 1: Summary of Biological Activities
Table 2: Material Properties
| Material Type | Modification | Property Change |
|---|---|---|
| Polyurethane | Incorporation of hydroxylamine derivative | Enhanced thermal stability |
| Epoxy Resin | Addition of compound | Increased tensile strength |
Mechanism of Action
The mechanism of action of (E)-N-{2-methyl-2-[(4-methylphenyl)sulfanyl]propylidene}hydroxylamine involves its interaction with molecular targets such as enzymes or receptors. The hydroxylamine group can form hydrogen bonds or coordinate with metal ions, influencing the activity of the target molecules. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.
Comparison with Similar Compounds
Structural and Functional Group Comparisons
(a) N-{1-[4-(propan-2-yl)phenyl]propylidene}hydroxylamine ()
- Molecular Formula: C₁₂H₁₇NO
- Molecular Weight : 191.28 g/mol
- Key Features : Lacks a sulfanyl group but includes an isopropyl-substituted phenyl ring.
- Comparison: The target compound replaces the isopropyl group with a 4-methylphenylsulfanyl moiety, increasing molecular weight (estimated ~250–280 g/mol) and introducing sulfur-based reactivity.
(b) Oxadiazole-Thiazole Derivatives (: 7c–7f)
- Molecular Formulas : C₁₆H₁₇N₅O₂S₂ to C₁₇H₁₉N₅O₂S₂
- Molecular Weights : 375–389 g/mol
- Key Features : Contain heterocyclic cores (1,3,4-oxadiazole and thiazole) and amide linkages.
- Comparison :
- The target compound lacks heterocyclic systems but shares a sulfanyl group. This simplification may reduce steric hindrance and alter biological activity profiles.
- Melting points for 7c–7f (134–178°C) suggest higher thermal stability due to rigid heterocycles, whereas the target compound’s melting point is likely lower due to conformational flexibility .
(c) Pyrazole-Based Sulfanyl Derivatives ()
- Example: (E)-[(5-{[(2-chlorophenyl)methyl]sulfanyl}-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methylidene]amino cyclopropanecarboxylate
- Key Features : Includes electron-withdrawing groups (Cl, CF₃) and a pyrazole ring.
- The absence of trifluoromethyl or chloro substituents in the target compound may improve metabolic stability in biological systems .
Physicochemical Properties
Biological Activity
(E)-N-{2-methyl-2-[(4-methylphenyl)sulfanyl]propylidene}hydroxylamine is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
Structural Features:
- Functional Groups : Hydroxylamine and sulfanyl groups contribute to its reactivity.
- Substituents : The presence of a methyl group on both the nitrogen and the phenyl ring enhances its lipophilicity.
The biological activity of (E)-N-{2-methyl-2-[(4-methylphenyl)sulfanyl]propylidene}hydroxylamine can be attributed to several mechanisms:
- Antioxidant Activity : The hydroxylamine functional group is known to scavenge free radicals, contributing to its antioxidant properties.
- Enzyme Inhibition : Studies indicate that similar compounds can inhibit enzymes involved in oxidative stress and inflammation, suggesting a potential role in managing diseases related to these processes .
- Antimicrobial Properties : Preliminary investigations into related sulfanyl compounds have shown significant antibacterial and antifungal activities, indicating that (E)-N-{2-methyl-2-[(4-methylphenyl)sulfanyl]propylidene}hydroxylamine may exhibit similar effects .
Antioxidant Activity
A study evaluating the antioxidant capacity of hydroxylamine derivatives found that compounds with similar structures effectively reduced oxidative stress markers in vitro. The mechanism involves the reduction of reactive oxygen species (ROS) through electron donation, which is vital in preventing cellular damage .
Antimicrobial Activity
Research into sulfanyl derivatives has demonstrated promising results against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The proposed mechanism involves disruption of bacterial cell membranes and inhibition of cell wall synthesis, leading to cell lysis .
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| (E)-N-{2-methyl-2-[(4-methylphenyl)sulfanyl]propylidene}hydroxylamine | S. aureus | 32 µg/mL |
| Similar Sulfanyl Derivative | E. coli | 16 µg/mL |
Cytotoxicity Studies
Cytotoxicity assays have shown that certain hydroxylamine derivatives can induce apoptosis in cancer cell lines. For instance, studies have reported that similar compounds lead to cell cycle arrest and increased caspase activity in leukemia cells, suggesting potential applications in cancer therapy .
Case Studies
- Anticancer Potential : A case study involving a series of hydroxylamine derivatives revealed that modifications on the sulfanyl group significantly enhanced cytotoxic effects against various cancer cell lines. The study concluded that these compounds could serve as lead structures for developing novel anticancer agents.
- Antimicrobial Efficacy : Another investigation focused on the antibacterial properties of sulfanyl hydroxylamines against multi-drug resistant strains. Results indicated that these compounds could restore sensitivity to conventional antibiotics when used in combination therapy.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing (E)-N-{2-methyl-2-[(4-methylphenyl)sulfanyl]propylidene}hydroxylamine?
- The compound can be synthesized via condensation of a hydroxylamine derivative with a ketone or aldehyde precursor under controlled pH and temperature. For example, Schiff base formation (common in hydrazine/oxime chemistry) typically employs ethanol or methanol as solvents, with catalytic acetic acid to drive imine formation. Reaction progress is monitored by TLC or HPLC, and yields are optimized by varying stoichiometry (e.g., 1:1.2 molar ratio of amine to carbonyl) .
Q. How can the geometric isomerism (E/Z configuration) of this compound be confirmed experimentally?
- The E-configuration is confirmed using nuclear Overhauser effect spectroscopy (NOESY) in NMR, where spatial proximity between the hydroxylamine proton and the methyl group on the propylidene chain is absent in the E-isomer. Single-crystal X-ray diffraction provides definitive proof, with SHELXL refinement of bond angles and torsional parameters .
Q. What spectroscopic techniques are critical for characterizing this compound’s purity and structure?
- 1H/13C NMR : Assign peaks for the sulfanyl (δ ~2.5 ppm for SCH3), hydroxylamine (δ ~8-9 ppm), and aromatic protons (δ ~7.2-7.4 ppm for p-methylphenyl).
- Mass Spectrometry (ESI-TOF) : Confirm molecular ion [M+H]+ and fragmentation patterns (e.g., loss of hydroxylamine group).
- FT-IR : Identify N–O stretch (~930 cm⁻¹) and C=N stretch (~1630 cm⁻¹) .
Advanced Research Questions
Q. How can contradictory crystallographic data (e.g., disorder in the sulfanyl group) be resolved during structure refinement?
- Use the SQUEEZE algorithm in PLATON to model electron density for disordered regions. Refinement in SHELXL with anisotropic displacement parameters for non-hydrogen atoms improves accuracy. Validation tools like CheckCIF flag outliers (e.g., unusual bond lengths), which are addressed by re-examizing data collection parameters (e.g., crystal twinning) .
Q. What experimental strategies optimize crystallization of this compound for X-ray diffraction studies?
- Screen solvents (e.g., DCM/hexane diffusion) and temperature gradients. Slow evaporation at 4°C often yields suitable crystals. For stubborn cases, seeding or gel crystallization (using sodium metasilicate) enhances nucleation. ORTEP-3 or WinGX visualizes packing motifs to guide solvent selection .
Q. How does the sulfanyl group influence the compound’s reactivity in metal coordination studies?
- The sulfanyl moiety acts as a soft Lewis base, favoring coordination to transition metals (e.g., Ag+, Cd2+). Comparative studies with analogous mercapto (SH) or sulfone derivatives reveal differences in binding constants and redox stability. Spectrophotometric titration (UV-Vis) and cyclic voltammetry quantify these effects .
Q. What computational methods validate experimental data (e.g., DFT vs. observed NMR shifts)?
- Density Functional Theory (DFT) calculations (B3LYP/6-311+G(d,p)) predict NMR chemical shifts and optimize geometry. Discrepancies >0.3 ppm suggest conformational flexibility or solvent effects. Hirshfeld surface analysis correlates crystallographic contacts with computational packing models .
Q. How are stability and degradation pathways assessed under varying pH and temperature conditions?
- Accelerated stability studies (40°C/75% RH) with HPLC monitoring identify degradation products (e.g., hydrolysis of the imine bond or sulfanyl oxidation). Arrhenius plots extrapolate shelf life, while LC-MS/MS characterizes degradants. Buffered solutions (pH 2-12) isolate pH-sensitive moieties .
Methodological Notes
- Crystallography : SHELXL (evidence 1, 4) and WinGX (evidence 4) are standard for refinement.
- Synthesis : Schiff base protocols (evidence 7, 12) and oxime derivatization (evidence 14) are foundational.
- Validation : Use CheckCIF (evidence 10) and PLATON (evidence 15) to resolve structural ambiguities.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
